n-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline
Description
N-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline is a small organic molecule featuring a trifluoromethyl-substituted aniline core linked to a 5-methylisoxazole moiety via a methylene bridge. This structure combines the electron-withdrawing trifluoromethyl group (–CF₃) with the heterocyclic isoxazole ring, a combination often leveraged in medicinal chemistry for enhanced metabolic stability and target binding affinity.
Properties
Molecular Formula |
C12H11F3N2O |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H11F3N2O/c1-8-6-11(17-18-8)7-16-10-4-2-9(3-5-10)12(13,14)15/h2-6,16H,7H2,1H3 |
InChI Key |
SAJCHBORZWRTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CNC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester or diketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced to the isoxazole ring via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced to the aniline moiety through electrophilic aromatic substitution using trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the methylisoxazole derivative with the trifluoromethyl aniline derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the isoxazole or aniline ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((5-Methylisoxazol-3-yl)methyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
The target compound shares key structural motifs with several analogs reported in the evidence. A comparative analysis is outlined below:
Key Observations:
- Trifluoromethyl Group Positioning: The –CF₃ group in the target compound is para to the aniline nitrogen, whereas analogs like 7m () and the carboxamide in feature –CF₃O or –CF₃ in ortho positions.
- Isoxazole vs. Piperazine Moieties : Compared to 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (), the target compound replaces the piperazine group with a 5-methylisoxazole. Piperazine rings enhance water solubility and basicity, whereas isoxazoles contribute to aromatic stacking and metabolic resistance .
- Functional Group Impact : The primary amine (–NH₂) in the target compound contrasts with sulfonamide (–SO₂NH–) in SMZ-Cl () and carboxamide (–CONH–) in . Sulfonamides and carboxamides typically exhibit higher acidity and hydrogen-bonding capacity, influencing pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
